molecular formula C7H5ClF2N2O2 B14136326 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine

Katalognummer: B14136326
Molekulargewicht: 222.57 g/mol
InChI-Schlüssel: VRAMFIWALVRINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is a chemical compound with a unique structure that includes a chloro group, difluoromethyl group, methyl group, and nitro group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity. The specific details of the industrial process can vary depending on the manufacturer and the intended application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, difluoromethyl, and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated pyridines and nitro-substituted pyridines, such as:

Uniqueness

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H5ClF2N2O2

Molekulargewicht

222.57 g/mol

IUPAC-Name

4-chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine

InChI

InChI=1S/C7H5ClF2N2O2/c1-3-6(12(13)14)5(8)4(2-11-3)7(9)10/h2,7H,1H3

InChI-Schlüssel

VRAMFIWALVRINB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.